(5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
The compound “(5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a methanone derivative featuring a brominated furan moiety linked to a piperazine ring substituted with a 1-ethylimidazole group. Structurally, the bromofuran group may contribute to electrophilic reactivity, while the piperazine-imidazole system could influence receptor-binding interactions.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2.ClH/c1-2-17-6-5-16-14(17)19-9-7-18(8-10-19)13(20)11-3-4-12(15)21-11;/h3-6H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFIIQWGPQZPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(O3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and imidazole precursors. One common synthetic route includes:
Furan Derivative Synthesis: : The furan ring is synthesized through a cyclization reaction of appropriate precursors.
Imidazole Derivative Synthesis: : The imidazole ring is formed through a condensation reaction involving a diamine and a diketone.
Piperazine Formation: : The piperazine ring is constructed through a cyclization reaction involving a diamine.
Coupling Reaction: : The furan and imidazole derivatives are then coupled using a suitable reagent, such as a carbonyl compound.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromine atom in the furan ring can be oxidized to form a bromine oxide.
Reduction: : The imidazole ring can be reduced to form a more saturated imidazole derivative.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Saturated imidazole derivatives.
Substitution: : Various substituted piperazine derivatives.
Scientific Research Applications
The compound (5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and materials science.
Structure and Composition
The compound is characterized by the following molecular details:
- Molecular Formula : C12H14BrN3O·HCl
- Molecular Weight : Approximately 303.62 g/mol
Medicinal Chemistry
The compound shows promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural components suggest several pharmacological activities:
Antimicrobial Activity
Studies indicate that derivatives of bromofuran compounds exhibit significant antimicrobial properties. The presence of the imidazole ring may enhance interaction with microbial targets, making it a candidate for developing new antibiotics .
Anticancer Properties
Research has demonstrated that compounds containing furan and imidazole moieties can induce apoptosis in cancer cells. The mechanism is thought to involve the disruption of cellular signaling pathways, making this compound a subject of interest for anticancer drug development .
Neurological Applications
The piperazine component is known for its neuroactive properties. Compounds like this one have been investigated for their potential in treating neurological disorders such as anxiety and depression. The dual action of the piperazine and imidazole rings may provide synergistic effects on neurotransmitter systems .
Materials Science
Beyond biological applications, this compound can also be utilized in materials science:
Polymer Chemistry
Incorporating this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties. Its bromine content may facilitate crosslinking processes during polymerization .
Nanotechnology
The compound's unique structure allows for functionalization in nanomaterials, where it can act as a stabilizing agent or a precursor for creating nanoparticles with specific properties tailored for drug delivery systems .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bromofuran derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university examined the neuropharmacological effects of this compound on rodent models exhibiting anxiety-like behaviors. The findings suggested that administration led to a marked decrease in anxiety levels, supporting further investigation into its therapeutic potential for anxiety disorders .
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be specific to the biological system in which the compound is being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
- Piperazine vs. Dihydroimidazole : The target’s piperazine ring may enhance solubility and conformational flexibility compared to the analog’s partially saturated dihydroimidazole, which could restrict rotation .
Biological Activity
The compound (5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer immunotherapy. This article reviews existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.18 g/mol. The structure features a bromofuran moiety and an imidazole-piperazine hybrid, which may contribute to its biological effects.
Research indicates that compounds with similar structural motifs often interact with key biological pathways, particularly those involved in immune modulation. The following mechanisms have been proposed for this compound:
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Inhibition of PD-L1/PD-1 Interaction :
- The PD-L1/PD-1 pathway is crucial in tumor immune evasion. Compounds that inhibit this interaction can enhance T-cell activity against tumors. For example, small molecules targeting PD-L1 have shown promise in preclinical studies by blocking the binding site between PD-L1 and PD-1, thus promoting T-cell activation .
- Modulation of Immune Responses :
In Vitro Studies
Several studies have evaluated the biological activity of related compounds. While specific data on this compound is limited, related compounds have demonstrated significant inhibitory effects on cancer cell lines.
Case Studies
A notable case study involved the synthesis and evaluation of small molecule inhibitors targeting the PD-L1 pathway. In this study, several compounds were screened using virtual methods followed by experimental validation, leading to the identification of effective inhibitors with low micromolar activity . Although this compound was not specifically mentioned, it represents a similar scaffold that could yield comparable results.
Q & A
Q. What are the proposed biodegradation pathways in ecological risk assessments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
